molecular formula C5H8FNO B13423024 Propionitrile, 3-(2-fluoroethoxy)- CAS No. 353-18-4

Propionitrile, 3-(2-fluoroethoxy)-

Cat. No.: B13423024
CAS No.: 353-18-4
M. Wt: 117.12 g/mol
InChI Key: NTBYEBVGKXKYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionitrile, 3-(2-fluoroethoxy)- is an organic compound with the molecular formula C5H8FNO. It is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionitrile, 3-(2-fluoroethoxy)- can be synthesized through the reaction of 2-fluoroethanol with acrylonitrile. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:

CH2=CHCN+FCH2CH2OHCH3CH2CN+H2O\text{CH}_2\text{=CHCN} + \text{FCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CN} + \text{H}_2\text{O} CH2​=CHCN+FCH2​CH2​OH→CH3​CH2​CN+H2​O

Industrial Production Methods

Industrial production of propionitrile, 3-(2-fluoroethoxy)- involves the ammoxidation of propanol or propionaldehyde in the presence of a catalyst. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Propionitrile, 3-(2-fluoroethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionitrile, 3-(2-fluoroethoxy)- is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of propionitrile, 3-(2-fluoroethoxy)- involves its interaction with molecular targets and pathways. The compound’s fluorinated nitrile group is responsible for its high oxidative stability and low volatility, making it an effective solvent in various chemical reactions . The exact molecular targets and pathways are still under investigation, but its unique chemical structure allows it to participate in a wide range of reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionitrile, 3-(2-fluoroethoxy)- is unique due to its specific fluorinated ethoxy group, which imparts distinct chemical properties such as high oxidative stability and low volatility. These properties make it particularly useful in applications requiring stable and non-flammable solvents .

Properties

CAS No.

353-18-4

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

3-(2-fluoroethoxy)propanenitrile

InChI

InChI=1S/C5H8FNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2

InChI Key

NTBYEBVGKXKYSB-UHFFFAOYSA-N

Canonical SMILES

C(COCCF)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.